
Butan-2-yl(2-cyanoethyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl(2-cyanoethyl)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a nitrile group (C≡N) attached to an amino group (NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl(2-cyanoethyl)cyanamide typically involves the reaction of butan-2-amine with 2-cyanoethyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl(2-cyanoethyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyanamides.
Applications De Recherche Scientifique
Butan-2-yl(2-cyanoethyl)cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of butan-2-yl(2-cyanoethyl)cyanamide involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, protein function, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-2-yl cyanamide: Similar structure but lacks the 2-cyanoethyl group.
2-Cyanoethyl cyanamide: Similar structure but lacks the butan-2-yl group.
N,N-Dimethylcyanamide: Contains two methyl groups instead of butan-2-yl and 2-cyanoethyl groups.
Uniqueness
Butan-2-yl(2-cyanoethyl)cyanamide is unique due to the presence of both butan-2-yl and 2-cyanoethyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
651718-10-4 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
butan-2-yl(2-cyanoethyl)cyanamide |
InChI |
InChI=1S/C8H13N3/c1-3-8(2)11(7-10)6-4-5-9/h8H,3-4,6H2,1-2H3 |
Clé InChI |
XXFNYENDDJWMKX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(CCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
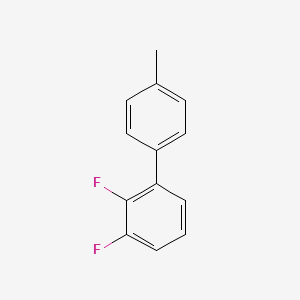
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
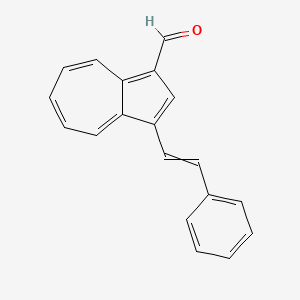
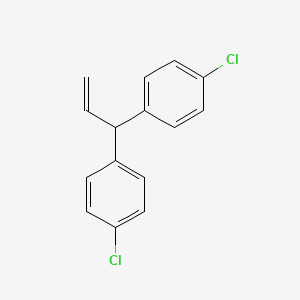


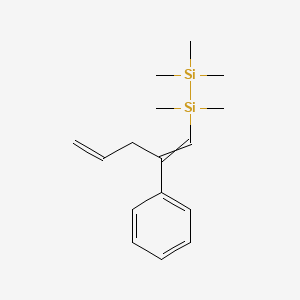
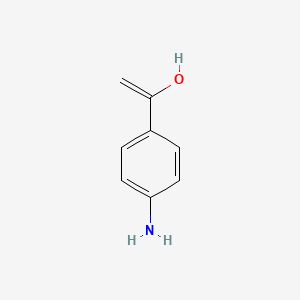
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)

